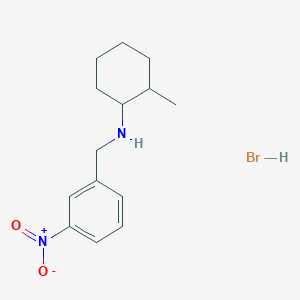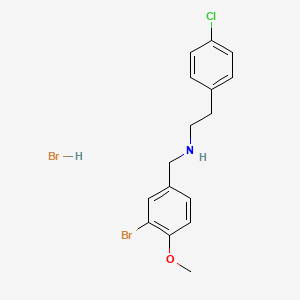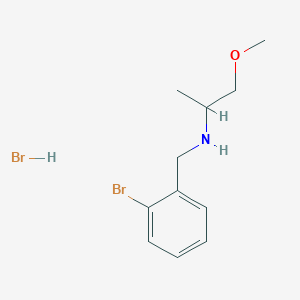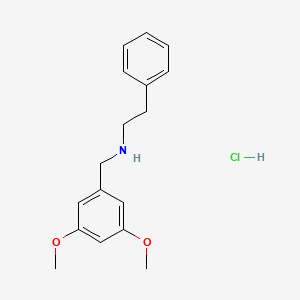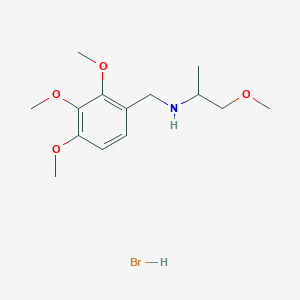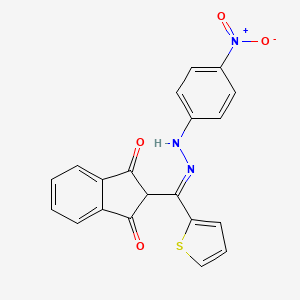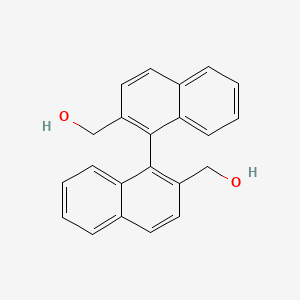amine hydrobromide; 95% CAS No. 1609399-73-6](/img/structure/B6351972.png)
[2-(4-Fluorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609399-73-6 . It has a molecular weight of 355.21 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular formula of the compound is C15H15FN2O2.BrH . The InChI code for the compound is 1S/C15H15FN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .科学的研究の応用
The scientific research applications of 2-(4-Fluorophenyl)ethylamine hydrobromide primarily focus on its role as an intermediate in the synthesis of various compounds and its potential in facilitating studies related to chemical reactions, materials science, and biological processes. While the specific compound does not directly appear in the reviewed literature, related research highlights the significance of similar compounds in scientific investigations.
Synthesis and Material Science
Compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide are often pivotal in the development of new synthetic routes for pharmaceuticals and materials. For example, Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, illustrating the critical role such intermediates play in drug development and production (Qiu et al., 2009).
Catalysis and Reaction Mechanisms
Transition metal-catalyzed reactions, including reductive amination, have seen significant advancements, with compounds featuring functional groups similar to those in 2-(4-Fluorophenyl)ethylamine hydrobromide playing a crucial role. Irrgang and Kempe (2020) reviewed the use of hydrogen in reductive amination, highlighting the importance of understanding the mechanisms of such reactions for the development of new amines and related compounds in a sustainable manner (Irrgang & Kempe, 2020).
Environmental and Toxicology Studies
Research on the environmental fate and potential toxicity of nitroaromatic compounds, which share functional groups with 2-(4-Fluorophenyl)ethylamine hydrobromide, has been conducted to understand their impact and degradation pathways. Poste, Grung, and Wright (2014) compiled data on amines and amine-related compounds in surface waters, addressing the sources, concentrations, and toxicity, which are relevant for assessing the environmental behavior of similar compounds (Poste et al., 2014).
Biomedical Applications
In the biomedical field, the reactivity and interactions of compounds containing nitrobenzyl groups have been explored for potential therapeutic applications. Vázquez, Levenfeld, and Román (1998) reviewed the role of tertiary aromatic amines, similar in structure to the compound of interest, as activators in polymerization processes for medical uses, such as acrylic bone cements, highlighting the importance of these compounds in medical material science (Vázquez et al., 1998).
Safety and Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAWDFSOBNOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
